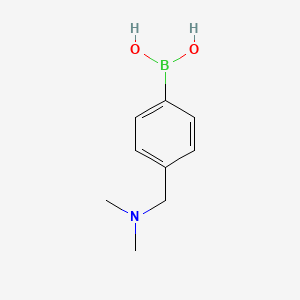

4-((Dimethylamino)methyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626339 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70799-12-1 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-((Dimethylamino)methyl)phenylboronic acid" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)phenylboronic acid is a substituted arylboronic acid of interest in organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid group and a dimethylaminomethyl substituent, makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This functionality allows for the facile formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. The presence of the dimethylamino group can influence its solubility, reactivity, and potential for biological interactions. This guide provides a comprehensive overview of its properties, a general synthesis protocol, its application in Suzuki-Miyaura coupling, and potential biological signaling pathways it may influence.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 70799-12-1 |

| Molecular Formula | C₉H₁₄BNO₂[1][2] |

| Molecular Weight | 179.03 g/mol [1] |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid[1] |

| Physical Form | Solid[2] |

| Boiling Point (Predicted) | 297°C[3] |

| Density (Predicted) | 1.09 g/cm³[3] |

| pKa (Predicted) | 8.37 ± 0.17[3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C[3] |

Safety and Handling

This compound is associated with certain hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H335 | May cause respiratory irritation[1] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

General Synthesis of this compound

Hypothetical Synthetic Route:

-

Starting Material: 4-Bromo-N,N-dimethylbenzylamine.

-

Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom replaces the bromine atom on the phenyl ring.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The borate reacts with the aryllithium intermediate.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Purification: The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a suitable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[4][5]

General Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

-

Solvent: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (argon or nitrogen) and heated with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Potential Biological Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, research on phenylboronic acids in general suggests potential interactions with biological systems. Phenylboronic acids are known to interact with diols, a common structural motif in biological molecules like sugars and glycoproteins.[6][7] This property has led to their use in the development of biosensors and drug delivery systems.[6][7]

Furthermore, studies on phenylboronic acid have shown that it can inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[8] This pathway is crucial in regulating the actin cytoskeleton and cell motility. It is plausible that substituted phenylboronic acids, such as this compound, could exhibit similar or modulated activity.

Below is a diagram illustrating a potential signaling pathway that could be influenced by phenylboronic acid compounds.

Caption: Potential inhibitory effect on the Rho GTPase signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound in a drug discovery context.

Caption: Suzuki-Miyaura coupling experimental workflow.

References

- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONIC ACID CAS#: 70799-12-1 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its emerging role in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound is a substituted arylboronic acid that features both a boronic acid moiety and a dimethylaminomethyl group. This unique combination of a reactive boronic acid and a basic tertiary amine confers interesting properties and reactivity. The compound is typically available as a stable solid, often as its hydrochloride salt to improve stability and handling.

Molecular Formula and Weight

The key quantitative data for this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C9H14BNO2[1][2] | C9H15BClNO2[3] |

| Molecular Weight | 179.02 g/mol [2] | 215.49 g/mol [3] |

| CAS Number | 70799-12-1[1] | 938465-64-6[3] |

Structural Information

| Property | Data |

| SMILES | CN(C)Cc1ccc(cc1)B(O)O[2] |

| InChI | 1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3[1][2] |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence of the dimethylaminomethyl group can influence the electronic properties of the phenyl ring and may also play a role in coordinating with the metal catalyst, potentially affecting reaction rates and yields.

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol can be adapted for use with this compound.

Reaction: Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

-

This compound (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equiv.)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.[4] Arylboronic acids serve as crucial building blocks for the synthesis of complex bioactive molecules.[5]

While specific, publicly detailed applications of this compound in late-stage drug candidates are not widely documented, its structural motifs are of significant interest. The dimethylaminomethyl group can enhance solubility and provide a handle for salt formation, which are desirable pharmacokinetic properties. Furthermore, this group can participate in hydrogen bonding or ionic interactions with biological targets. It is frequently used as a building block in the synthesis of compound libraries for high-throughput screening in the quest to identify new drug leads.[5]

Visualizing Synthetic Processes

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound and its hydrochloride salt are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

References

- 1. researchgate.net [researchgate.net]

- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (4-((Dimethylamino)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the para position. This substitution influences the electronic properties and reactivity of the boronic acid.

Chemical Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | [4-[(Dimethylamino)methyl]phenyl]boronic acid | [1] |

| CAS Number | 70799-12-1 | [1] |

| Molecular Formula | C₉H₁₄BNO₂ | [1][2] |

| Molecular Weight | 179.02 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | CN(C)Cc1ccc(cc1)B(O)O | [2] |

| InChI | 1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | [2] |

Physicochemical Data:

While specific experimental data for this compound is limited in publicly available literature, data for the structurally similar 4-(Dimethylamino)phenylboronic acid can provide useful estimations.

| Property | Estimated Value | Source |

| pKa (predicted) | ~8.78 | |

| Water Solubility | Sparingly soluble |

Spectroscopic Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for preparing similar aminophenylboronic acids. A common approach involves the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Representative Synthesis Protocol (Hypothetical):

This protocol is a representative example for the synthesis of an aminophenylboronic acid and should be adapted and optimized for the specific synthesis of this compound.

Reaction: Lithiation of 4-bromo-N,N-dimethylbenzylamine followed by reaction with triisopropyl borate.

Materials:

-

4-bromo-N,N-dimethylbenzylamine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-N,N-dimethylbenzylamine (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Stir the mixture vigorously for 1 hour.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-((dimethylamino)methyl)phenyl group into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Representative Suzuki-Miyaura Coupling Protocol:

This is a general procedure and may require optimization for specific substrates.

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.01-0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Suzuki-Miyaura Reaction Workflow

As no specific signaling pathways involving this compound have been identified in the scientific literature, this diagram illustrates its primary application in a logical workflow.

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Drug Development Context

Currently, there is no significant body of research indicating specific biological activities or direct applications of this compound in signaling pathways or as a therapeutic agent itself. However, the broader class of aminomethylphenylboronic acids has been investigated for roles in carbohydrate sensing, owing to the interaction between the amino group and the boronic acid moiety which can enhance affinity for diols at neutral pH.[6][7] This property is of interest in the development of sensors and potential drug delivery systems.[8]

The primary relevance of this compound to drug development lies in its utility as a building block in medicinal chemistry. The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, and this particular reagent allows for the incorporation of a functionalized phenyl group that can be further modified or may contribute to the desired pharmacokinetic or pharmacodynamic properties of a target molecule.

Safety Information

This compound is classified as a hazardous substance.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONIC ACID(70799-12-1) 1H NMR [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-(Dimethylamino)phenylboronic acid(28611-39-4) 1H NMR [m.chemicalbook.com]

- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 4-((Dimethylamino)methyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a dimethylaminomethyl group, which can influence solubility, biological activity, and serve as a handle for further functionalization. This document provides a technical overview of its synthesis, characterization, and key applications, tailored for professionals in research and drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that while some identifiers are experimentally confirmed, many physical properties are computationally predicted due to a lack of comprehensive published experimental data.

| Property | Value | Source |

| IUPAC Name | [4-[(Dimethylamino)methyl]phenyl]boronic acid | Computed[1] |

| CAS Number | 70799-12-1 | Experimental[1] |

| Molecular Formula | C₉H₁₄BNO₂ | Experimental[1] |

| Molecular Weight | 179.03 g/mol | Computed[1] |

| Canonical SMILES | CN(C)CC1=CC=C(C=C1)B(O)O | Computed[1] |

| InChI Key | LRWRYAVXFZBFRJ-UHFFFAOYSA-N | Computed[1] |

| XLogP3 | 0.8 | Computed[1] |

| Hydrogen Bond Donors | 2 | Computed[1] |

| Hydrogen Bond Acceptors | 3 | Computed[1] |

| Rotatable Bond Count | 3 | Computed[1] |

| Exact Mass | 179.1117589 Da | Computed[1] |

| Topological Polar Surface Area | 46.6 Ų | Computed[1] |

| Heavy Atom Count | 13 | Computed[1] |

Synthesis Protocol

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and have not been optimized for this specific substrate. Appropriate safety precautions, including conducting reactions under an inert atmosphere, are essential.

Step 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylaniline (Precursor)

This procedure is based on the radical-initiated benzylic bromination of activated toluene derivatives.[2][3]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-methyl-N,N-dimethylaniline (1.0 eq) and carbon tetrachloride (CCl₄) to make a 0.5 M solution.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-8 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-(bromomethyl)-N,N-dimethylaniline, can be purified by flash column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This protocol adapts a general method for converting benzyl halides to boronic acids via a Grignard reagent.[4][5][6]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve the 4-(bromomethyl)-N,N-dimethylaniline (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

-

Characterization Data

Comprehensive experimental characterization data for this specific molecule is sparse in public literature. The table below provides expected analytical signatures based on its structure. Researchers should obtain experimental data on synthesized material to confirm identity and purity.

| Technique | Expected Data |

| ¹H NMR | Expected signals: Aromatic protons (2 doublets, ~7.2-7.8 ppm), benzylic methylene protons (-CH₂-, singlet, ~3.5-4.0 ppm), N-methyl protons (-N(CH₃)₂, singlet, ~2.2-2.5 ppm), boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift). |

| ¹³C NMR | Expected signals: Aromatic carbons (~125-145 ppm), benzylic carbon (-CH₂-, ~60-65 ppm), N-methyl carbons (-N(CH₃)₂, ~40-45 ppm). The carbon attached to boron may be broad or unobserved. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ = 180.1189 |

| Melting Point | Not reported in the literature. |

| Appearance | Expected to be a white to off-white solid. |

Applications in Drug Development and Research

As a member of the arylboronic acid family, this compound is a valuable building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the pharmaceutical industry to construct the complex biaryl structures found in many drug molecules.

References

- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. rsc.org [rsc.org]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on its physicochemical properties, generalized experimental protocols for the analysis of boronic acids, and a logical workflow for its characterization.

Physicochemical Properties

This compound, with the chemical formula C9H14BNO2, is a substituted phenylboronic acid derivative.[1] Its structure features a dimethylaminomethyl group at the para position of the phenyl ring relative to the boronic acid moiety. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H14BNO2 | [1] |

| Molecular Weight | 179.02 g/mol | |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid | [1] |

| CAS Number | 70799-12-1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy of Arylboronic Acids

1. Sample Preparation:

-

Solvent Selection: Arylboronic acids can exhibit poor solubility in non-polar solvents like chloroform-d (CDCl₃) and may undergo dehydration to form boroxines, which can complicate spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred solvents to ensure dissolution and minimize oligomerization.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

3. Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the ortho and meta protons on the phenyl ring. The coupling constant would be in the range of 7-9 Hz.

-

Methylene Protons (-CH₂-): A singlet in the range of 3.5-4.5 ppm, corresponding to the methylene group connecting the dimethylamino group to the phenyl ring.

-

Methyl Protons (-N(CH₃)₂): A singlet in the range of 2.0-3.0 ppm, corresponding to the six protons of the two methyl groups.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent.

4. ¹³C and ¹¹B NMR:

-

Similar sample preparation can be used for ¹³C and ¹¹B NMR.

-

¹³C NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

¹¹B NMR is particularly useful for studying the coordination environment of the boron atom and would typically show a single, broad resonance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common methods for analyzing boronic acids.

Experimental Protocol: ESI-MS of Arylboronic Acids

1. Sample Preparation:

-

Solvent System: Dissolve the boronic acid in a solvent mixture such as acetonitrile/water or methanol/water. A typical concentration is in the range of 1-10 µg/mL.

-

Ionization Enhancement: For positive ion mode, a small amount of formic acid can be added to the solvent to promote protonation. For negative ion mode, a modifier like ammonium hydroxide can be used.

2. Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

3. Expected Mass Spectrum:

-

Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 180.12. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ or adducts with solvent anions may be observed.

-

Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for similar compounds involve the loss of water or other small neutral molecules.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of this compound.

Caption: A logical workflow for the NMR and MS analysis of the target compound.

Signaling Pathways and Applications

Arylboronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dimethylaminomethyl group can influence the electronic properties of the molecule and may be exploited in the design of molecules for specific biological targets. However, detailed information on the involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature. Its primary role is as a synthetic intermediate in drug discovery and materials science.

References

An In-depth Technical Guide to the pKa and Lewis Acidity of 4-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boronic Acids: pKa and Lewis Acidity

Boronic acids (R-B(OH)₂) are a class of organic compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity is a cornerstone of their chemical reactivity and biological activity, enabling reversible covalent interactions with diols, a feature exploited in drug design and sensor technology.

The Lewis acidity of a boronic acid in an aqueous solution is quantified by its pKa. This value represents the pH at which the concentration of the neutral, trigonal planar boronic acid is equal to the concentration of its anionic, tetrahedral boronate form, which results from the acceptance of a hydroxide ion. A lower pKa value signifies a stronger Lewis acid.

Estimated pKa of 4-((Dimethylamino)methyl)phenylboronic Acid

Direct experimental determination of the pKa for this compound is not prominently reported in the scientific literature. However, we can estimate the pKa values based on the electronic effects of the substituents and data from analogous compounds.

This molecule possesses two ionizable groups: the tertiary amine of the dimethylaminomethyl group and the boronic acid group. Therefore, it is expected to have two distinct pKa values.

-

pKa of the Dimethylamino Group: The dimethylaminomethyl substituent is an electron-withdrawing group through induction, which would slightly decrease the basicity of the amine compared to a simple alkylamine. The pKa of a typical tertiary amine is around 9-10. Therefore, a reasonable estimate for the pKa of the dimethylamino group in this compound would be in the range of 8.5 - 9.5 .

-

pKa of the Boronic Acid Group: The electronic effect of the 4-((dimethylamino)methyl) substituent on the phenyl ring will influence the Lewis acidity of the boronic acid. In its protonated form (at acidic pH), the positively charged ammonium group will be strongly electron-withdrawing, increasing the Lewis acidity and thus lowering the pKa of the boronic acid. In its neutral form, the dimethylaminomethyl group is weakly electron-donating.

In contrast to its ortho isomer, 2-((dimethylamino)methyl)phenylboronic acid, which exhibits a markedly low pKa of approximately 5.3 due to intramolecular coordination of the nitrogen to the boron atom, the para isomer lacks this direct interaction.[1] Consequently, the pKa of the boronic acid in the para isomer is expected to be significantly higher and closer to that of unsubstituted phenylboronic acid (pKa ≈ 8.8).

Given these considerations, the estimated pKa for the boronic acid moiety of this compound is in the range of 8.0 - 9.0 .

Table 1: Estimated and Comparative pKa Values

| Compound | Functional Group | Estimated/Reported pKa | Reference |

| This compound | Dimethylamino | 8.5 - 9.5 | Estimation |

| This compound | Boronic Acid | 8.0 - 9.0 | Estimation |

| 2-((Dimethylamino)methyl)phenylboronic acid | Boronic Acid | ~5.3 | [1] |

| Phenylboronic Acid | Boronic Acid | ~8.8 |

Lewis Acidity

The Lewis acidity of this compound is directly related to the pKa of the boronic acid. A lower pKa indicates a stronger Lewis acid. The substituent on the phenyl ring modulates the electron density at the boron center, thereby influencing its ability to accept a pair of electrons from a Lewis base.

The Gutmann-Beckett method is a common experimental technique to quantify the Lewis acidity of a substance.[2] It involves using triethylphosphine oxide (Et₃PO) as a probe molecule and measuring the change in the ³¹P NMR chemical shift upon interaction with the Lewis acid.[2] The acceptor number (AN) is then calculated, with higher AN values indicating stronger Lewis acidity.[2]

Due to the lack of direct experimental data for this compound, a precise acceptor number cannot be provided. However, it is anticipated to have a Lewis acidity comparable to or slightly less than that of phenylboronic acid, owing to the weakly electron-donating nature of the 4-((dimethylamino)methyl) substituent in its neutral form.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the boronic acid with a standardized solution of a strong base and monitoring the pH change.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled to remove dissolved CO₂

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

-

Titration Setup: Place a known volume of the boronic acid solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Add small, precise increments of the standardized NaOH solution from the buret. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Since there are two ionizable groups, two equivalence points and two half-equivalence points are expected.

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions by diluting the stock solution into the different pH buffers to a constant final concentration.

-

Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Determination of Lewis Acidity by the Gutmann-Beckett Method

This method provides a quantitative measure of Lewis acidity using ³¹P NMR spectroscopy.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., deuterated chloroform, CDCl₃)

-

NMR tubes

-

NMR spectrometer with ³¹P capabilities

Procedure:

-

Reference Spectrum: Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. The chemical shift of this "free" Et₃PO serves as the reference.

-

Sample Preparation: Prepare a solution containing both the boronic acid and Et₃PO in the same deuterated solvent.

-

Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The interaction between the boronic acid (Lewis acid) and Et₃PO (Lewis base) will cause a downfield shift in the ³¹P signal.

-

Acceptor Number (AN) Calculation: The Lewis acidity is expressed as the Acceptor Number (AN), which is calculated from the change in the ³¹P chemical shift (Δδ) between the free and complexed Et₃PO.[2]

Figure 3: Workflow for Lewis acidity determination by the Gutmann-Beckett method.

Conclusion

This technical guide has provided a detailed examination of the pKa and Lewis acidity of this compound. While direct experimental data is currently lacking, estimations based on chemical principles and analogous compounds suggest two pKa values: one for the dimethylamino group (estimated at 8.5-9.5) and one for the boronic acid moiety (estimated at 8.0-9.0). The Lewis acidity is directly correlated with the boronic acid pKa. The provided experimental protocols for pKa and Lewis acidity determination offer a clear path for researchers to obtain precise values for this and other boronic acid derivatives. A thorough understanding of these fundamental properties is critical for the rational design and application of boronic acid-containing compounds in drug development and other scientific disciplines.

References

Discovering the reactivity of "4-((Dimethylamino)methyl)phenylboronic acid" with different functional groups

An In-depth Technical Guide to the Reactivity of 4-((Dimethylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an intriguing bifunctional molecule that is gaining traction in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive boronic acid moiety and a tertiary amine, allows it to participate in a diverse array of chemical transformations. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the dimethylaminomethyl group can influence solubility, act as a directing group, or participate in further functionalization. This guide provides a comprehensive overview of the reactivity of this compound with various key functional groups, complete with experimental protocols and quantitative data to facilitate its application in research and development. While specific data for this exact molecule is emerging, its reactivity can be well understood through the extensive studies on its close analog, 4-(dimethylamino)phenylboronic acid.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent substrate for these palladium-catalyzed reactions, allowing for the synthesis of complex biaryl and substituted aromatic structures.[1][2]

The catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) complex, is a well-established mechanism.[3] This is followed by transmetalation with the boronic acid, which requires activation by a base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd Std. Soln. | 1M KOH | 95% EtOH | RT | 64 | [5] |

| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [6] |

| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) / Ligand 21 | K₃PO₄ | Toluene | RT | 95 | [7] |

| 4 | 4'-Chloroacetophenone | Phenylboronic acid | 7% Pd/WA30 | TBAF | THF | 60 | 68 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the coupling of an aryl bromide with this compound.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically potassium carbonate (2.0 mmol) or potassium phosphate.[5][9]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).[6]

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Chan-Lam Coupling: C-Heteroatom Bond Formation

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds.[11] This copper-catalyzed reaction couples arylboronic acids with amines, amides, alcohols, and phenols under notably mild conditions, often at room temperature and open to the air.[12][13] This presents a significant advantage over similar palladium-catalyzed reactions like the Buchwald-Hartwig amination. The dimethylamino group in the target molecule remains stable under these conditions.

The mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate forges the C-N or C-O bond and regenerates a Cu(I) species, which is reoxidized to Cu(II) by an oxidant (typically oxygen from the air) to complete the catalytic cycle.[14][15]

Quantitative Data for Chan-Lam Coupling

This table illustrates the versatility of the Chan-Lam coupling with various nitrogen and oxygen nucleophiles.

| Entry | Nucleophile (Nu-H) | Arylboronic Acid | Catalyst | Base/Additive | Solvent | Temp | Yield (%) | Reference |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | DCM | RT | 90 | [12] |

| 2 | Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 93 | [11] |

| 3 | N-Benzyl-N-methyl-sulfamoyl azide | Phenylboronic acid | CuCl (10 mol%) | None | MeOH | RT | 91 | [1] |

| 4 | Aniline | Phenylboronic acid | Copper Anode/Cathode | Et₄NBF₄ | MeCN | RT | 85 | [16] |

Experimental Protocol: Chan-Lam C-N Coupling

A general procedure for the N-arylation of an amine with this compound.

-

Setup: In a flask open to the atmosphere, combine the amine (1.0 mmol), this compound (1.5 mmol), and a copper catalyst, typically copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric or 10-20 mol% for catalytic versions).[12]

-

Solvent and Additives: Add a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). A base like pyridine or triethylamine (2.0 equiv) is often added to facilitate the reaction.[13] In some cases, molecular sieves are used to remove water.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to several days. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica gel to remove the copper salts, washing with the reaction solvent or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the pure N-arylated product.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids.[17][18] The reaction proceeds under mild, often neutral conditions and tolerates a wide variety of functional groups on all three components.[19]

The mechanism is thought to involve the initial condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the hydrated aldehyde or an α-hydroxy acid, forming a reactive boronate complex. This is followed by the intramolecular transfer of the aryl group from the boron to the electrophilic iminium carbon, yielding the final product after hydrolysis.[20]

Quantitative Data for Petasis Reaction

The table below presents examples of the Petasis reaction, highlighting the diversity of components that can be employed.

| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | PhCF₃ | RT | 75 | [3] |

| 2 | 4-Nitroaniline | Glyoxylic acid | Phenylboronic acid | MeCN-DMF | 120 (MW) | 25 | [21] |

| 3 | Benzylamine | Dihydroxyacetone | 2-(p-Octylphenyl)vinylboronic acid | Toluene | 60 | High | [18] |

| 4 | (-)-d-Lyxose | Benzylamine | (E)-2-Phenylvinylboronic acid | EtOH | RT | 82 | [4] |

Experimental Protocol: Petasis Reaction

A general protocol for the three-component synthesis of an α-aryl glycine derivative.

-

Setup: In a round-bottom flask, dissolve the amine (e.g., dibenzylamine, 1.0 mmol) and the carbonyl component (e.g., glyoxylic acid, 1.1 mmol) in a suitable solvent like dichloromethane (DCM) or ethanol.[18]

-

Boronic Acid Addition: Add this compound (1.2 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within 12-24 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, dilute the mixture with water and an organic solvent. Adjust the pH if necessary to ensure the product is in the organic layer. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the pure α-substituted amine.

Reactivity with Diols: Boronic Ester Formation

Boronic acids reversibly react with 1,2- and 1-3-diols to form cyclic boronate esters.[22] This equilibrium-driven process is highly dependent on pH, the pKa of the boronic acid, and the structure of the diol.[23] The formation of the boronate ester is typically favored at pH values above the pKa of the boronic acid.[24] This reactivity is fundamental to the use of boronic acids in glucose sensors, as protecting groups in synthesis, and in the formation of dynamic covalent materials like hydrogels.[2] The dimethylaminomethyl group can influence the pKa of the boronic acid and thus modulate its binding affinity with diols.

Quantitative Data for Boronic Acid-Diol Binding

Binding constants (Keq) are highly dependent on the specific boronic acid, diol, and solution conditions (pH, buffer). The table provides a qualitative understanding of these interactions.

| Boronic Acid Type | Diol | Binding Affinity | Key Factors | Reference |

| Arylboronic acid | Sorbitol | Moderate-High | pH > pKa of boronic acid, multiple 1,2-diol sites | [22] |

| Arylboronic acid | Fructose | High | Favorable furanose form for binding | [24] |

| Alkylboronic acid | Mannitol | Generally higher than aryl acids | Electronic effects | [22] |

| Phenylboronic acid | Alizarin Red S | High | Used in competitive binding assays | [25] |

Experimental Protocol: Boronate Ester Formation and Analysis

A general method to study the interaction between a diol and this compound.

-

Preparation: Prepare stock solutions of this compound and the diol (e.g., glucose, fructose, or catechol) in a buffered aqueous solution (e.g., phosphate or borate buffer) at a specific pH.

-

Mixing: Combine aliquots of the boronic acid and diol solutions in a cuvette for spectroscopic analysis (UV-Vis or fluorescence) or in an NMR tube.

-

Analysis: Monitor the changes in the spectroscopic signal (e.g., absorbance or fluorescence intensity) or chemical shifts in the ¹H or ¹¹B NMR spectrum upon mixing. The magnitude of the change is proportional to the extent of boronate ester formation.

-

Quantification: By titrating the diol into the boronic acid solution (or vice versa) and fitting the resulting data to a suitable binding isotherm (e.g., 1:1 binding model), the association or formation constant (Keq) can be determined.[24] This provides a quantitative measure of the reactivity and binding strength between the two components under the specified conditions.

References

- 1. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Dimethylamino)phenylboronic acid CAS#: 28611-39-4 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Petasis reaction - Wikipedia [en.wikipedia.org]

- 18. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of Phenylboronic Acids: A Case Study of 4-((Dimethylamino)methyl)phenylboronic acid

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no specific published crystal structure for 4-((Dimethylamino)methyl)phenylboronic acid. Therefore, this guide provides a general framework for the crystal structure analysis of a small organic molecule of this type, alongside known physicochemical properties of the target compound. The experimental protocols described are standardized methodologies and have not been specifically applied to this compound in published literature.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid moiety and a tertiary amine. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential for forming covalent bonds with diols (a characteristic of boronic acids) and their pH-responsive nature (a characteristic of the dimethylamino group). A definitive crystal structure would provide invaluable insights into its three-dimensional arrangement, intermolecular interactions, and solid-state packing, which are crucial for understanding its physical properties and designing new applications. This document outlines the typical procedures involved in such an analysis.

Physicochemical Properties

A summary of the known properties of this compound, gathered from chemical databases and suppliers, is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₄BNO₂ |

| Molecular Weight | 179.03 g/mol [1] |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid[1] |

| CAS Number | 70799-12-1[1] |

| Appearance | Solid |

| Computed Properties | |

| XLogP3 | 1.3 |

| H-Bond Donor Count | 2 |

| H-Bond Acceptor Count | 3 |

General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] For a compound like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical; solvents in which the compound has moderate solubility are often ideal. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: This is a highly successful method for growing high-quality crystals from a small amount of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or further in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

For phenylboronic acids, common solvents for crystallization include water, ethanol, methanol, and mixtures thereof. Given the amine group in the target molecule, the pH of the solution could also be a critical variable to control during crystallization attempts.

Once a suitable crystal (typically >0.1 mm in all dimensions, with no visible cracks or defects) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[2][3]

-

Mounting: The crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop with a cryo-protectant oil.

-

Data Acquisition: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4] A full dataset may consist of hundreds of images, each corresponding to a small rotation of the crystal.[4]

The collected diffraction data are processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5] This process is repeated until the model converges to a final, validated structure.

Visualization of the Crystallography Workflow

The general workflow for single-crystal X-ray diffraction is illustrated below.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies for its analysis are well-established. A successful crystallographic study would provide definitive information on its molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding involving the boronic acid and the potential for acid-base interactions with the dimethylamino group. This structural data would be highly valuable for researchers in drug development and materials science, enabling a more rational design of new molecules and materials based on this versatile chemical scaffold.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. researchgate.net [researchgate.net]

Thermogravimetric Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the theoretical thermogravimetric analysis (TGA) of 4-((Dimethylamino)methyl)phenylboronic acid. Due to the absence of publicly available experimental TGA data for this specific compound, this guide synthesizes information from related compounds and general principles of thermal analysis to present a putative thermal decomposition profile. It includes a detailed, hypothetical experimental protocol for conducting TGA, a speculative decomposition pathway, and representative data presented in tabular format. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermal properties of this and similar organoboron compounds.

Introduction

This compound is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermal stability is crucial for its handling, storage, and application in various processes. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature.[1] This guide outlines the expected thermal behavior of this compound and provides a framework for its experimental investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for designing appropriate experimental procedures.

| Property | Value | Reference |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid | [2] |

| Molecular Formula | C₉H₁₄BNO₂ | [2] |

| Molecular Weight | 179.03 g/mol | [2] |

| CAS Number | 70799-12-1 | [2] |

Hypothetical Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound, based on postulated decomposition steps. This data is illustrative and should be confirmed by experimental analysis.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Postulated Lost Moiety |

| 1: Dehydration (Anhydride Formation) | 100 - 200 | ~10.0 | ~90.0 | H₂O |

| 2: Decomposition of Side Chain | 200 - 400 | ~24.6 | ~65.4 | C₂H₇N (Dimethylaminomethyl group) |

| 3: Decomposition of Phenylboronic Acid Core | 400 - 600 | ~43.0 | ~22.4 | C₆H₄B(OH) |

| Final Residue | > 600 | - | ~22.4 | Boron Oxides/Nitrides |

Experimental Protocol

This section details a recommended experimental protocol for the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of operating under a controlled atmosphere and have a sensitive microbalance.

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).[3]

-

Ensure the sample is representative of the bulk material.[3]

-

If the sample is hygroscopic, handle it in a dry atmosphere (e.g., a glove box) to prevent moisture absorption, which could affect the initial mass and decomposition profile.[3][4]

4.3. TGA Experimental Parameters

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[5]

-

-

Data Collection: Continuously record the sample mass and temperature.

4.4. Data Analysis

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset and completion temperatures for each decomposition step.

-

Calculate the percentage of weight loss for each step.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a TGA experiment.

5.2. Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed in multiple steps. The following diagram illustrates a speculative decomposition pathway.

Interpretation of Results

The postulated decomposition pathway suggests a multi-step thermal degradation process:

-

Dehydration: The initial weight loss is attributed to the condensation of the boronic acid groups to form an anhydride, releasing water. This is a common thermal reaction for boronic acids.[5]

-

Side Chain Decomposition: At higher temperatures, the dimethylaminomethyl side chain is expected to cleave from the phenyl ring.

-

Core Decomposition: Finally, the remaining phenylboronic acid core will decompose, likely leading to the formation of stable boron-containing inorganic residues such as boron oxides or nitrides at high temperatures.

Conclusion

This technical guide provides a theoretical framework for the thermogravimetric analysis of this compound. While no experimental data is currently available in the public domain, the provided hypothetical data, experimental protocol, and postulated decomposition pathway offer a valuable starting point for researchers. Experimental verification of these hypotheses is essential for a definitive understanding of the thermal properties of this compound. The methodologies and expected outcomes detailed herein can guide the design and interpretation of future TGA studies on this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-((Dimethylamino)methyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. 4-((Dimethylamino)methyl)phenylboronic acid is a valuable building block that introduces a phenyl group with a basic dimethylaminomethyl substituent, a common motif in pharmacologically active compounds.

The presence of the Lewis basic tertiary amine in this compound can present challenges for the palladium-catalyzed coupling reaction. The amine can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and efficient conversion. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, along with representative data and a discussion of the key experimental parameters.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The dimethylamino group on the boronic acid can interfere with this cycle by coordinating to the palladium species. The use of sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, can mitigate this issue by favoring the desired catalytic intermediates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

Protocol 1: Standard Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% triethylamine to prevent product streaking on the silica).